molecular formula C20H15BO2 B8330761 B-[3-(9-Phenanthrenyl)phenyl]boronic acid

B-[3-(9-Phenanthrenyl)phenyl]boronic acid

Cat. No.: B8330761
M. Wt: 298.1 g/mol
InChI Key: NGZGJCQVEUFTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C20H15BO2

Molecular Weight

298.1 g/mol

IUPAC Name

(3-phenanthren-9-ylphenyl)boronic acid

InChI

InChI=1S/C20H15BO2/c22-21(23)16-8-5-7-14(12-16)20-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)20/h1-13,22-23H

InChI Key

NGZGJCQVEUFTHA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[3-(9-Phenanthrenyl)phenyl]boronic acid typically involves the reaction of 9-bromo-phenanthrene with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

B-[3-(9-Phenanthrenyl)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or other organic solvents.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[3-(9-Phenanthrenyl)phenyl]boronic acid is unique due to the presence of the phenanthrene ring, which imparts additional steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of complex organic molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.